

Spectral Analysis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Difluoropropylamine hydrochloride

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This technical guide provides a comprehensive overview of the expected spectral data for **2,2-difluoropropylamine hydrochloride** ($C_3H_8ClF_2N$), a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public domain spectral data for this specific molecule, this document presents predicted and representative data based on the analysis of analogous chemical structures. The methodologies provided are standardized protocols for the spectral analysis of similar amine hydrochlorides.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **2,2-difluoropropylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Predicted Coupling Constants (J) in Hz
~1.6	Triplet	3H	CH ₃	JH-F \approx 18-20 Hz
~3.4	Triplet	2H	CH ₂	JH-F \approx 12-15 Hz
~8.3	Broad Singlet	3H	NH ₃ ⁺	-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Predicted Coupling Constants (J) in Hz
~22	Triplet	CH ₃	JC-F \approx 25-30 Hz
~45	Triplet	CH ₂	JC-F \approx 20-25 Hz
~120	Triplet	CF ₂	¹ JCF \approx 240-250 Hz

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment	Predicted Coupling Constants (J) in Hz
-90 to -110	Quartet of Triplets	CF ₂	JF-H (CH ₃) \approx 18-20 Hz, JF-H (CH ₂) \approx 12-15 Hz

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3200	Strong, Broad	N-H stretch (NH ₃ ⁺)
1500-1600	Medium	N-H bend (NH ₃ ⁺)
1050-1250	Strong	C-F stretch
2900-3000	Medium	C-H stretch (aliphatic)

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
96	[M-Cl] ⁺ (Free amine)
76	[M-Cl-HF] ⁺
61	[CH ₃ CF ₂] ⁺
44	[CH ₂ NH ₂] ⁺

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of **2,2-difluoropropylamine hydrochloride** (5-10 mg) would be dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) (0.5-0.7 mL). The solution would then be transferred to a 5 mm NMR tube.

- ¹H NMR: Spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Key parameters would include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 16 to 64 scans would be collected for a good signal-to-noise ratio.

- ^{13}C NMR: Spectra would be acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence would be used. A spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 to 4096) would be necessary due to the low natural abundance of ^{13}C .
- ^{19}F NMR: Spectra would be acquired on the same spectrometer, typically at a frequency of 376 or 470 MHz. A proton-coupled pulse sequence would be used to observe the H-F couplings. A spectral width of 50-100 ppm centered around the expected chemical shift would be appropriate.

Infrared (IR) Spectroscopy

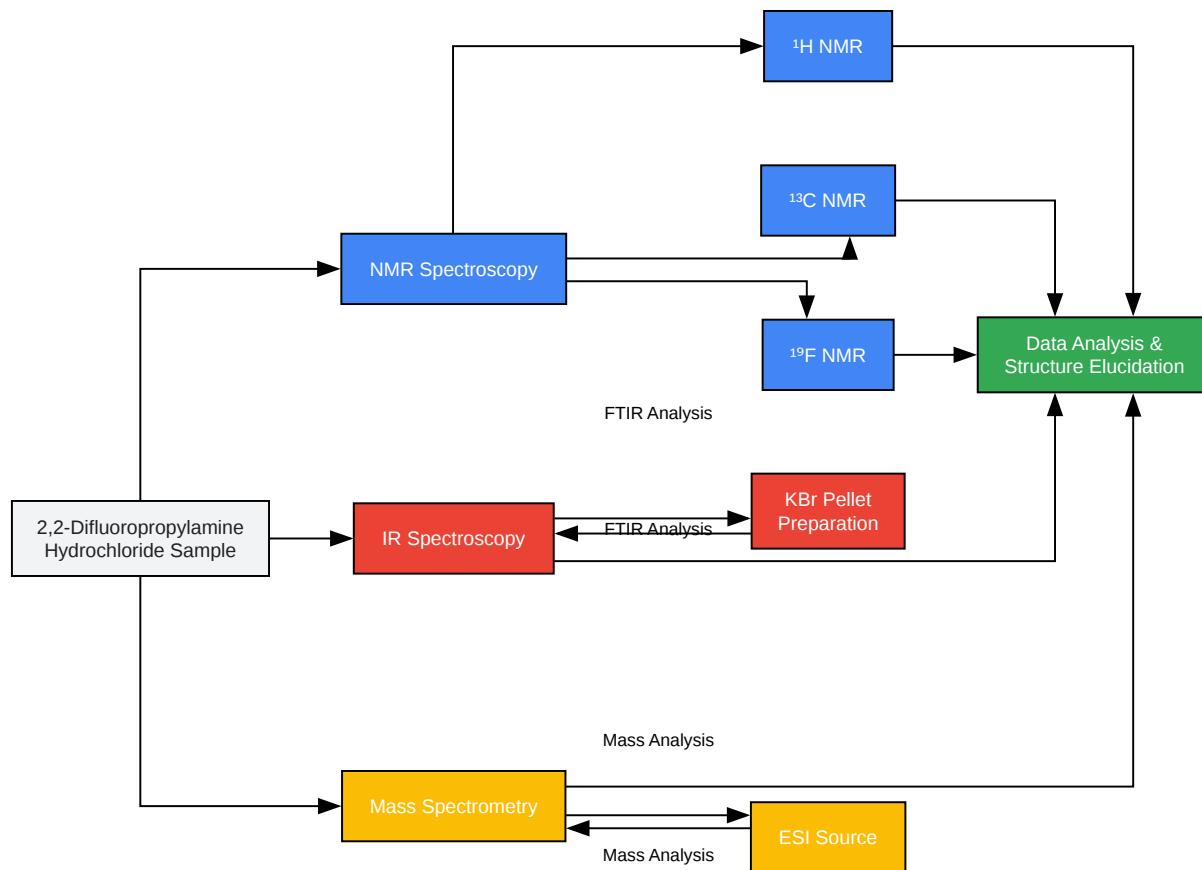
The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of **2,2-difluoropropylamine hydrochloride** would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample (1-2 mg) would be ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk. The spectrum would be recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent like methanol or water and introduced into the ion source via direct infusion. The analysis would be carried out in positive ion mode. The mass spectrum would be acquired over a mass range of m/z 50-200.

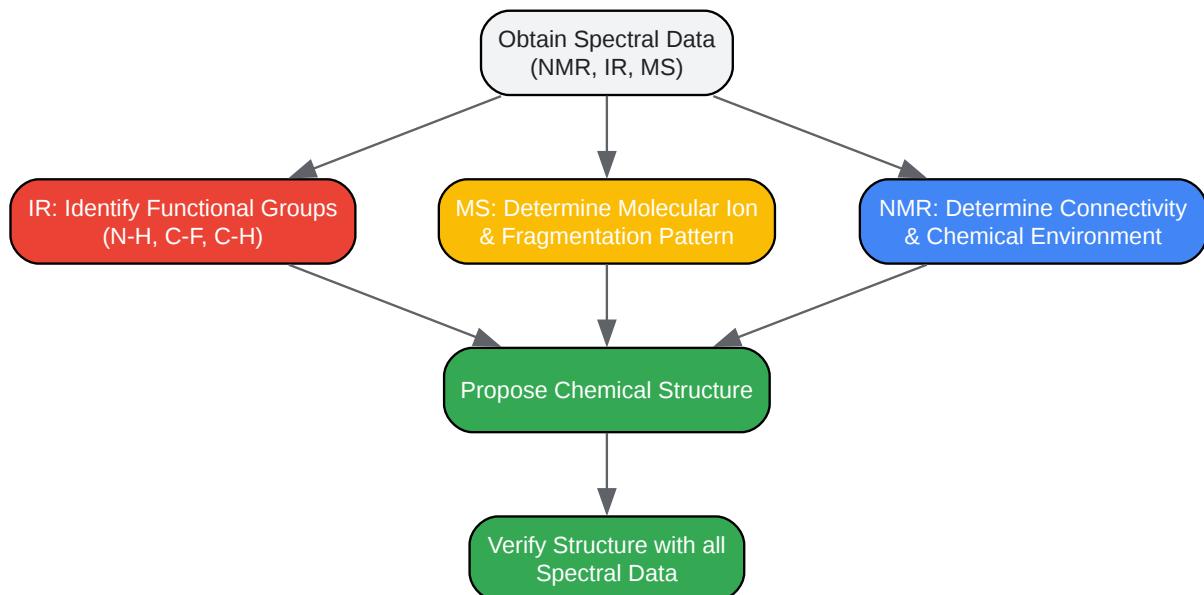
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of an unknown amine hydrochloride sample.



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Figure 1. General experimental workflow for spectral analysis.



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Figure 2. Logical workflow for structure elucidation from spectral data.

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